molecular formula C18H19BrN2O4S B6104929 4-bromo-N-(3-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide

4-bromo-N-(3-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide

Cat. No.: B6104929
M. Wt: 439.3 g/mol
InChI Key: ULGJPICRWTUZDM-UHFFFAOYSA-N
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Description

4-bromo-N-(3-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide is an organic compound with a complex structure, featuring a bromine atom, a methylphenyl group, a morpholine ring, and a sulfonylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide typically involves multiple steps:

    Formation of the sulfonylbenzamide core: This can be achieved by reacting 4-bromobenzenesulfonyl chloride with 3-methylphenylamine under basic conditions.

    Introduction of the morpholine ring: The intermediate product is then reacted with morpholine in the presence of a suitable base to form the morpholin-4-ylsulfonylbenzamide structure.

    Final coupling: The final step involves coupling the morpholin-4-ylsulfonylbenzamide with 4-bromobenzoyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The sulfonyl group can be oxidized or reduced under specific conditions.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Scientific Research Applications

4-bromo-N-(3-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide has several applications in scientific research:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological research: It can be used to study the interactions of small molecules with biological targets, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(3-methylphenyl)benzamide:

    4-bromo-3-methyl-N-phenylbenzamide: Similar but lacks the morpholine ring, which may affect its biological activity and chemical properties.

    N-cyclohexyl 4-bromo-3-methoxybenzamide: Contains a cyclohexyl group instead of the morpholine ring, leading to different steric and electronic properties.

Uniqueness

4-bromo-N-(3-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide is unique due to the presence of both the morpholine ring and the sulfonylbenzamide moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-N-(3-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4S/c1-13-3-2-4-15(11-13)20-18(22)14-5-6-16(19)17(12-14)26(23,24)21-7-9-25-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGJPICRWTUZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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